3-oxo-2,4-dihydro-1H-quinoxaline-2-carboxylic acid
Description
3-oxo-2,4-dihydro-1H-quinoxaline-2-carboxylic acid (C₉H₆N₂O₃, CAS 1204-*) is a bicyclic heterocyclic compound featuring a quinoxaline core with a 3-oxo group and a carboxylic acid substituent at position 2 (Figure 1). The partial saturation (2,4-dihydro) introduces conformational rigidity, distinguishing it from fully aromatic quinoxalines. Its molecular weight (190.16 g/mol) and polar functional groups contribute to moderate solubility in polar solvents .
Properties
IUPAC Name |
3-oxo-2,4-dihydro-1H-quinoxaline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8-7(9(13)14)10-5-3-1-2-4-6(5)11-8/h1-4,7,10H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUDQDSWVWOIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312251 | |
| Record name | 3-Oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-74-6 | |
| Record name | NSC251909 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Oxo-2,4-dihydro-1H-quinoxaline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the quinoxaline family of compounds, characterized by a bicyclic structure that incorporates a quinoxaline ring. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired compound. Various synthetic routes have been explored, including:
- Condensation Reactions : Utilizing hydrazine derivatives and α-keto acids.
- Cyclization Techniques : Employing cyclization reactions with appropriate substrates to form the quinoxaline core.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. Notably:
- Cell Line Studies : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). For instance, derivatives showed IC50 values ranging from 0.071 μM to 0.164 μM against HeLa and K562 cell lines .
-
Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells .
Compound Cell Line IC50 (μM) 13d HeLa 0.126 13d SMMC-7721 0.071 13d K562 0.164
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX). Some derivatives have shown dual inhibitory activity against COX-1 and COX-2, making them potential candidates for anti-inflammatory drug development .
Case Studies
- Dual EGFR and COX-2 Inhibition : A study highlighted that certain derivatives of quinoxaline exhibited dual inhibition properties against the epidermal growth factor receptor (EGFR) and COX-2, with promising IC50 values indicating their potential as anti-cancer agents .
- Antimycobacterial Activity : In another investigation, derivatives were evaluated for their activity against Mycobacterium tuberculosis, showcasing significant antimicrobial effects that warrant further exploration for tuberculosis treatment .
Research Findings and Future Directions
The biological evaluations suggest that this compound and its derivatives possess a promising scaffold for developing new therapeutic agents targeting cancer and inflammatory diseases. The following points summarize key findings:
- High Potency : Many synthesized derivatives show low micromolar IC50 values across various biological assays.
- Diverse Mechanisms : The mechanisms of action include enzyme inhibition, disruption of cellular processes like tubulin polymerization, and induction of apoptosis.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinoxaline derivatives, including 3-oxo-2,4-dihydro-1H-quinoxaline-2-carboxylic acid, as promising anticancer agents. These compounds exhibit inhibitory effects on various cancer cell lines through different mechanisms.
Case Study: Dual EGFR and COX-2 Inhibition
A study synthesized novel quinoxaline derivatives that were screened for their anticancer and COX-2 inhibitory activities. Compounds demonstrated significant growth inhibition against breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinoma cell lines. Notably, several derivatives showed over 88% growth inhibition at a concentration of 10 μM .
| Compound | Cancer Cell Line | Growth Inhibition (%) |
|---|---|---|
| 4a | MCF-7 | 88.68 |
| 5 | HCT-116 | 90.12 |
| 11 | HepG2 | 87.45 |
Anti-inflammatory Properties
Quinoxaline derivatives have also been investigated for their anti-inflammatory properties, particularly through the inhibition of cyclooxygenase enzymes (COX).
Case Study: COX Inhibition
In vitro studies revealed that certain quinoxaline derivatives effectively inhibited COX-2 activity, making them potential candidates for treating inflammatory diseases. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the quinoxaline scaffold enhanced anti-inflammatory activity .
| Compound | COX-2 Inhibition (%) |
|---|---|
| 4b | 75 |
| 13 | 68 |
| 14 | 80 |
Antibacterial Activity
The antibacterial properties of quinoxaline derivatives have been explored in various studies, showing effectiveness against a range of bacterial strains.
Case Study: Antibacterial Screening
Research demonstrated that certain quinoxaline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6e | E. coli | 20 |
| 6d | S. aureus | 22 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compounds.
Synthesis Overview
The synthesis often includes:
- Condensation Reactions : Utilizing reagents like N,N'-carbonyldiimidazole.
- Reflux Conditions : Conducting reactions under controlled temperatures to facilitate product formation.
- Purification : Employing crystallization or chromatography to isolate pure compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Quinoxaline Family
3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
- Core Structure: Fully saturated 1,2,3,4-tetrahydroquinoxaline with a 3-oxo group.
- Key Differences : Carboxylic acid at position 6 (vs. position 2 in the target compound) and full saturation (tetrahydro vs. dihydro).
- Position 6 substitution may alter binding affinity in enzyme targets .
Methyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
- Core Structure: 3,4-Dihydroquinoxaline with a 3-oxo group.
- Key Differences : Chlorine substituent at position 7 and methyl ester at position 2 (vs. free carboxylic acid in the target compound).
- Impact : The electron-withdrawing chlorine enhances electrophilicity, while the methyl ester improves lipophilicity, likely influencing membrane permeability .
Quinolone Derivatives
4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids
- Core Structure: 1,2-Dihydroquinoline with a 2-oxo group and carboxylic acid at position 3.
- Key Differences: Quinolone vs. quinoxaline core; carboxylic acid at position 3 (vs. position 2).
- Impact : Substituents at position 4 (e.g., alkyl, aryl) modulate acidity (pKa ~3.5–4.5) and analgesic activity. For example, 4-methyl derivatives exhibit enhanced bioavailability compared to bulkier substituents .
1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic acid
- Core Structure: 1,4-Dihydroquinoline with a thioxo group at position 4.
- Key Differences : Thioxo (C=S) replaces oxo (C=O), increasing electron delocalization.
- Impact : The thioxo group enhances metal-binding capacity, relevant for enzyme inhibition (e.g., metalloproteases) .
Furocoumarin and Coumarin Analogs
3-oxo-2,3-dihydrofurocoumarin derivatives
- Core Structure : Furocoumarin fused with a dihydrofuran ring.
- Key Differences : Styryl substituents at position 2 and methoxy/hydroxyl groups on the aromatic ring.
- Impact : (Z)-styryl substituents at position 2 improve cytotoxicity (CTD₅₀ = 4.9–5.1 μM in CEM-13 cells), while polar groups (e.g., hydroxyl) enhance water solubility .
Table 1. Structural and Functional Comparison
Key Research Findings
Positional Effects: Carboxylic acid placement (C2 in quinoxaline vs. C3 in quinolones) significantly alters electronic distribution and hydrogen-bonding capacity, impacting target selectivity .
Hydroxyl/methoxy groups balance polarity and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
